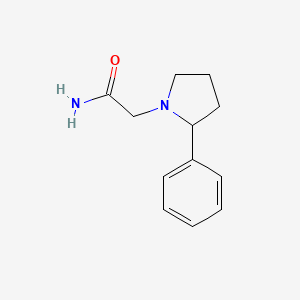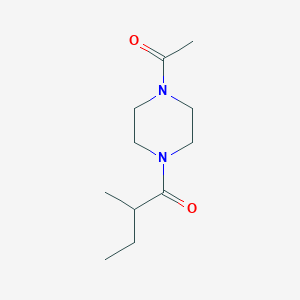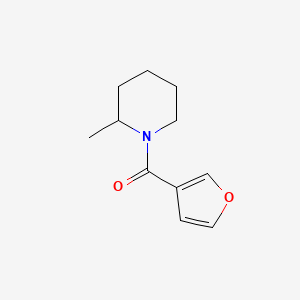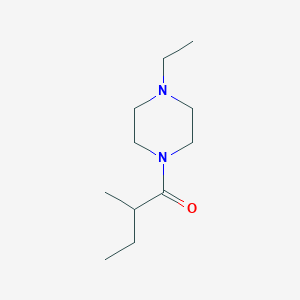
N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 has been found to have potent analgesic effects in animal models, but its use in humans is limited due to its potential for abuse and dependence.
Mécanisme D'action
N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has some affinity for the delta-opioid receptor, which may contribute to its analgesic effects. N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide is a full agonist at the mu-opioid receptor, meaning it produces maximal effects at this receptor.
Biochemical and Physiological Effects
N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide produces analgesia by binding to the mu-opioid receptor in the brain and spinal cord. This results in a decrease in the transmission of pain signals and an increase in pain tolerance. N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide also produces other effects, such as sedation, respiratory depression, and euphoria. These effects are similar to those produced by other opioids.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide has been used extensively in animal models for its analgesic effects. It has been found to be more potent than morphine in some models, and it also has a longer duration of action. However, its use in humans is limited due to its potential for abuse and dependence. In addition, N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide is a Schedule I controlled substance in the United States, which restricts its use and availability.
Orientations Futures
There are several future directions for research on N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide. One area of interest is the development of analogs that have improved analgesic effects and reduced potential for abuse and dependence. Another area of interest is the study of the long-term effects of N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide use, particularly on the development of tolerance and dependence. Finally, there is interest in the use of N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide as a tool for studying the mu-opioid receptor and its role in pain processing.
Méthodes De Synthèse
The synthesis of N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide involves the reaction of 3-ethynylaniline with cyclohexanone in the presence of a palladium catalyst. The resulting product is then reacted with chloroacetyl chloride to form the final compound. This method has been modified and optimized over the years to increase the yield and purity of N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide.
Applications De Recherche Scientifique
N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide has been extensively studied in animal models for its analgesic effects. It has been found to be more potent than morphine in some models, and it also has a longer duration of action. However, its use in humans is limited due to its potential for abuse and dependence.
Propriétés
IUPAC Name |
N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-2-12-7-6-10-14(11-12)16-15(17)13-8-4-3-5-9-13/h1,3-4,6-7,10-11,13H,5,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMTZQXMONGTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

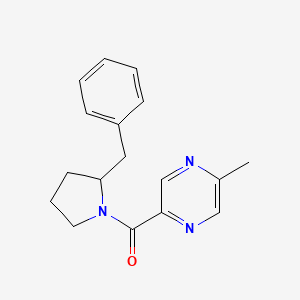


![N-[1-(4-chlorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492597.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-1,5-dioxo-4-prop-2-enyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7492605.png)

![N-[1-(2-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492623.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide](/img/structure/B7492629.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492631.png)
